6-Isothiocyanatobenzo[a]pyrene
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Overview
Description
6-Isothiocyanatobenzo[a]pyrene is a chemical compound with the molecular formula C21H11NS. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The isothiocyanate group (-N=C=S) attached to the benzo(a)pyrene structure imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isothiocyanatobenzo[a]pyrene can be synthesized through various methods. One common approach involves the reaction of benzo(a)pyrene with thiophosgene (CSCl2) in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .
Another method involves the use of phenyl isothiocyanate as a starting material. In this approach, benzo(a)pyrene is reacted with phenyl isothiocyanate in the presence of a catalyst such as dimethylbenzene. This reaction is carried out under nitrogen protection to prevent oxidation and typically yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety considerations. Industrial processes are designed to minimize the use of hazardous reagents and optimize reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanatobenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Isothiocyanatobenzo[a]pyrene involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting various cellular pathways .
One of the key molecular targets is the aryl hydrocarbon receptor (AhR), which is activated by the compound. Activation of AhR leads to changes in gene expression and can result in oxidative stress and inflammation . The compound’s free-radical mechanism also contributes to its biological effects by inducing oxidative stress in cells .
Comparison with Similar Compounds
6-Isothiocyanatobenzo[a]pyrene is unique due to its specific structure and the presence of the isothiocyanate group. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in various chemical reactions.
6-Benzo(a)pyrenyl acetate: A derivative of benzo(a)pyrene with an acetate group instead of an isothiocyanate group.
Compared to these compounds, this compound exhibits unique reactivity and biological activity due to the presence of both the benzo(a)pyrene and isothiocyanate moieties .
Properties
CAS No. |
152832-13-8 |
---|---|
Molecular Formula |
C21H11NS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-isothiocyanatobenzo[a]pyrene |
InChI |
InChI=1S/C21H11NS/c23-12-22-21-17-7-2-1-6-15(17)16-10-8-13-4-3-5-14-9-11-18(21)20(16)19(13)14/h1-11H |
InChI Key |
ZAZCYCBTCXZZQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
152832-13-8 | |
Synonyms |
6-BENZO[A]PYRENYLISOTHIOCYANATE |
Origin of Product |
United States |
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